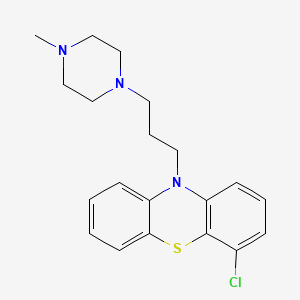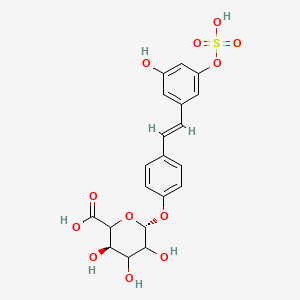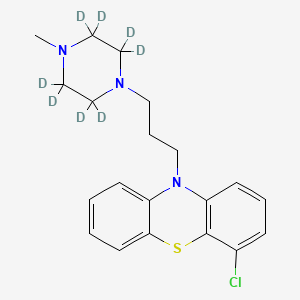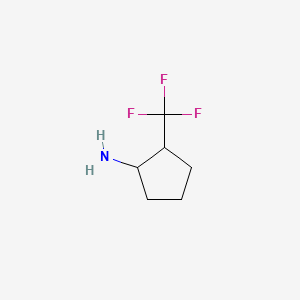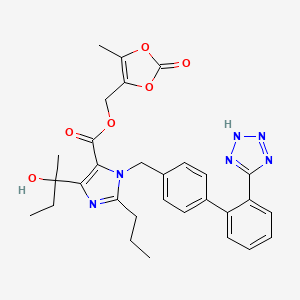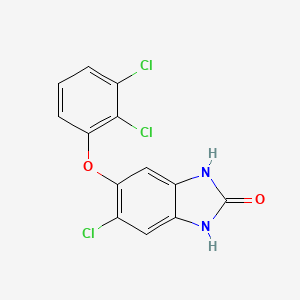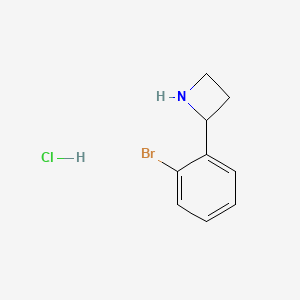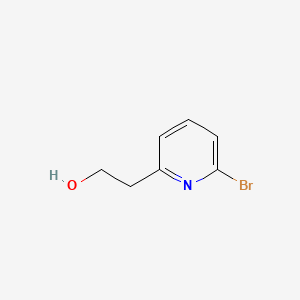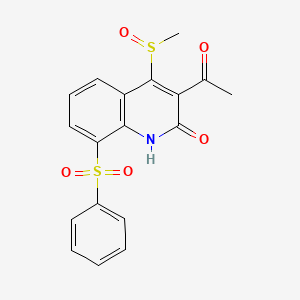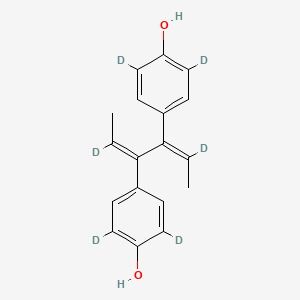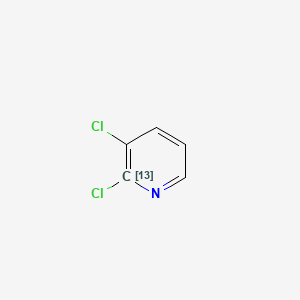
2,3-Dichloropyridine-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine, where the carbon at the second position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloropyridine-2-13C typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective dechlorination to yield 2,3-Dichloropyridine . Another method involves the chlorination of 2-chloro-3-carboxypyridine, followed by oxidation and further chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of metal catalysts and organic solvents to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact .
化学反应分析
Types of Reactions
2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .
科学研究应用
2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and in the synthesis of labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .
相似化合物的比较
2,3-Dichloropyridine-2-13C is unique due to its isotopic labeling, which distinguishes it from other dichloropyridines. Similar compounds include:
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
- 3,5-Dichloropyridine
These compounds differ in the position of the chlorine atoms on the pyridine ring, which affects their chemical properties and reactivity. The isotopic labeling of this compound makes it particularly valuable for research applications, providing unique insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
2,3-dichloro(213C)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=[13C](N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
